molecular formula C13H15FN4OS B4579080 N-(5-butyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea

N-(5-butyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea

Cat. No. B4579080
M. Wt: 294.35 g/mol
InChI Key: USRULDPNILOGKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea derivatives involves reactions between thiadiazole derivatives and isocyanates. A typical method includes the reaction of 2-amino-5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole with difluorobenzoyl isocyanate, yielding compounds with significant fungicidal activity against pathogens like Rhizoctonia solani and Botrytis cinerea (Li-Qiao Shi, 2011). This synthesis approach is adaptable to various substitutions on the thiadiazole and isocyanate components to modify the compound's properties and activities.

Molecular Structure Analysis

The molecular structure of synthesized compounds is characterized by X-ray crystallography, revealing configurations that facilitate biological activity. For instance, the urea group adopts a planar configuration, which is nearly coplanar with the thiadiazole and substituted benzene rings, as observed in compounds with difluorobenzoyl groups (Li-Qiao Shi, 2011). This structural arrangement is crucial for the compound's interaction with biological targets.

Scientific Research Applications

Spectroscopic Studies and Fluorescence Applications

A study by Budziak et al. (2019) on 2-amino-1,3,4-thiadiazoles demonstrated dual fluorescence effects influenced by molecular aggregation and substituent structure. This finding suggests potential uses of thiadiazoles as fluorescence probes in molecular biology and medicine due to their charge transfer capabilities and structural composition effects on fluorescence properties Budziak et al., 2019.

Plant Biology and Cytokinin-Like Activity

Urea derivatives, including thiadiazoles, have been identified as positive regulators of cell division and differentiation in plants. These compounds exhibit cytokinin-like activity, influencing in vitro plant morphogenesis. Their structural variability allows for the modulation of biological activity, suggesting a role in agricultural biotechnology and plant science research Ricci & Bertoletti, 2009.

Enzyme Inhibition and Potential Therapeutic Applications

A series of thiadiazole urea matrix metalloproteinase inhibitors were synthesized, showing selective inhibition of stromelysin. These compounds, developed through optimization of thiadiazole derivatives, highlight the potential for designing selective enzyme inhibitors for therapeutic applications, particularly in treating diseases involving matrix metalloproteinases Jacobsen et al., 1999.

Synthesis and Chemical Structure Analysis

Li-Qiao Shi (2011) reported the synthesis and crystal structure of a specific N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethyl-phenyl)-1,3,4-thiadiazol-2-yl]urea compound. The study emphasized the compound's planar configuration and potential fungicidal activity, demonstrating the importance of structural analysis in developing pharmaceuticals and agrochemicals Li-Qiao Shi, 2011.

properties

IUPAC Name

1-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4OS/c1-2-3-4-11-17-18-13(20-11)16-12(19)15-10-7-5-9(14)6-8-10/h5-8H,2-4H2,1H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRULDPNILOGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-butyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea
Reactant of Route 2
Reactant of Route 2
N-(5-butyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(5-butyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea
Reactant of Route 4
Reactant of Route 4
N-(5-butyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea
Reactant of Route 5
Reactant of Route 5
N-(5-butyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea
Reactant of Route 6
Reactant of Route 6
N-(5-butyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.